4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine
Description
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine (CAS: 932701-88-7) is a halogenated pyrimidine derivative characterized by a chloro group at position 4, an ethoxymethyl substituent at position 2, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets .
Properties
IUPAC Name |
4-chloro-2-(ethoxymethyl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-12-5-8-10-6(2)4-7(9)11-8/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYAHJBGGXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion replaces the chlorine atom at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, sodium methoxide, or primary amines in ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or antimicrobial activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: It can be used in the synthesis of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit DNA synthesis by targeting DNA polymerase or other enzymes involved in nucleotide metabolism. The molecular targets and pathways involved would vary based on the specific derivative or application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS: Not provided)
- Key Differences : Methylthio group at position 2 and ethoxy at position 6 vs. ethoxymethyl at position 2 and chloro at position 3.
- Impact : The methylthio group introduces sulfur, increasing lipophilicity (logP) and enabling thiol-mediated redox interactions. The ethoxy group at position 6 may reduce electrophilicity compared to chloro, altering reactivity in substitution reactions .
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (CAS: 65004-43-5)
- Key Differences : 3,5-Dimethylpyrazole at position 2 vs. ethoxymethyl.
- The chloro and methyl groups maintain positions similar to the target compound, preserving electrophilic reactivity at position 4 .
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine (CAS: 3122-81-4)
- Key Differences : Methoxymethyl at position 6 vs. ethoxymethyl at position 2.
- The shorter methoxy chain decreases lipophilicity (logP ≈ 1.8 vs. ~2.2 for ethoxymethyl), affecting bioavailability .
Physicochemical Properties
| Compound | logP | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine | ~2.2 | 202.65 | Cl (C4), CH2OCH2CH3 (C2), CH3 (C6) |
| 4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | ~2.8 | 222.68 | Cl (C4), pyrazole (C2), CH3 (C6) |
| 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine | ~1.8 | 188.63 | Cl (C4), CH2OCH3 (C6), CH3 (C2) |
| 4-Chloro-2-ethoxy-6-methylpyrimidine | ~2.0 | 186.63 | Cl (C4), OCH2CH3 (C2), CH3 (C6) |
logP values estimated via HPLC or computational methods .
Biological Activity
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a chloro group at the 4-position, an ethoxymethyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. These substituents are critical in modulating its biological activity.
The precise mechanism of action for 4-chloro-2-(ethoxymethyl)-6-methylpyrimidine is not fully elucidated; however, similar compounds in the pyrimidine class often exhibit their effects through:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, including cyclooxygenases (COX), which are involved in inflammatory responses.
- Receptor Binding : These compounds may interact with various receptors, modulating cellular signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have indicated that pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 4-chloro-2-(ethoxymethyl)-6-methylpyrimidine have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anti-inflammatory Activity
Research has demonstrated that pyrimidine derivatives can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown that certain analogs can suppress COX-2 activity effectively.
Table 2: COX-2 Inhibition Potency
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Standard Control |
| 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine | TBD | Ongoing Studies |
Anticancer Activity
Preliminary investigations suggest potential anticancer properties for this compound class. Some derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways.
Case Study: Anticancer Effects
In a study evaluating various pyrimidine derivatives, one analog exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. This suggests that modifications on the pyrimidine ring can enhance anticancer activity.
Pharmacokinetics
The pharmacokinetic profile of 4-chloro-2-(ethoxymethyl)-6-methylpyrimidine remains largely unexplored. However, similar compounds generally demonstrate favorable absorption and distribution characteristics, with metabolism occurring primarily in the liver.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
